N-Ethyl-3-(hexadecylamino)propanamide
Overview
Description
N-Ethyl-3-(hexadecylamino)propanamide is a chemical compound with the molecular formula C21H44N2O and a molecular weight of 340.6. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(hexadecylamino)propanamide typically involves the reaction of hexadecylamine with ethyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(hexadecylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-Ethyl-3-(hexadecylamino)propanamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(hexadecylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-3-(octadecylamino)propanamide
- N-Ethyl-3-(dodecylamino)propanamide
- N-Ethyl-3-(tetradecylamino)propanamide
Uniqueness
N-Ethyl-3-(hexadecylamino)propanamide is unique due to its specific chain length and functional groups, which confer distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications .
Properties
IUPAC Name |
N-ethyl-3-(hexadecylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(24)23-4-2/h22H,3-20H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFODTCDGKTXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCC(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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